[(5-Bromo-2-fluorophenyl)methyl](prop-2-en-1-yl)amine
Description
Structural Characteristics and IUPAC Nomenclature
(5-Bromo-2-fluorophenyl)methylamine is a halogenated aromatic amine with the molecular formula C₁₀H₁₁BrFN and a molecular weight of 244.10 g/mol . Its IUPAC name, N-[(5-bromo-2-fluorophenyl)methyl]prop-2-en-1-amine , reflects its structural components:
- A 5-bromo-2-fluorophenyl aromatic ring.
- A methyl group bridging the aromatic ring and the amine.
- A prop-2-en-1-yl (allyl) group attached to the nitrogen.
The compound’s SMILES notation (C=CCNCC1=CC(Br)=CC=C1F) and InChIKey (GVJOQRHTQSFLBX-UHFFFAOYSA-N) further define its connectivity and stereochemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁BrFN |
| Molecular Weight | 244.10 g/mol |
| SMILES | C=CCNCC1=CC(Br)=CC=C1F |
| InChIKey | GVJOQRHTQSFLBX-UHFFFAOYSA-N |
Classification as Halogenated Aryl Allylamine
This compound belongs to the halogenated aryl allylamine family, characterized by:
- Aromatic ring substitution : Bromine (electron-withdrawing) at position 5 and fluorine (electron-withdrawing/ortho-directing) at position 2.
- Allylamine group : A prop-2-en-1-yl chain bonded to the nitrogen, enhancing reactivity in cross-coupling and polymerization reactions.
The dual halogenation and allyl functionality make it a versatile intermediate in organic synthesis, particularly in medicinal chemistry.
Historical Context and Discovery
First reported in 2019 , the compound (CAS: 1019484-07-1 ) emerged as a scaffold for drug discovery due to its modular structure. Its synthesis typically involves:
- Nucleophilic substitution : Reaction of 5-bromo-2-fluorobenzyl halides with allylamine.
- Catalytic cross-coupling : Palladium-mediated coupling to introduce the allyl group.
Commercial availability from suppliers like Ambeed and AaronChem underscores its utility in high-throughput screening and target validation.
Chemical Identity and Registration Data
Registration Data :
- CAS Registry : 1019484-07-1.
- MDL Number : MFCD11137989.
- PubChem CID : 18070880 (related hydrochloride derivative).
The compound is cataloged in databases such as PubChem and ChemicalRegister , with purity specifications ≥95% for research use.
Position within Fluorinated and Brominated Aromatic Compound Families
- Fluorinated Aromatics : Fluorine’s electronegativity increases ring stability via π-orbital interactions , reducing bond length alternation and enhancing resistance to electrophilic substitution. For example, fluorobenzene exhibits a 1.388 Å C–F bond and elevated aromaticity metrics (HOMA = 0.9955).
- Brominated Aromatics : Bromine’s electron-withdrawing effect directs electrophilic substitution to meta/para positions. The C–Br bond length (~1.90 Å) facilitates oxidative addition in catalytic cycles.
| Halogen | Bond Length (Å) | Electronic Effect | Aromatic Stability |
|---|---|---|---|
| Fluorine | 1.34–1.35 | Strong electron-withdrawing | High (HOMA ≥0.989) |
| Bromine | 1.89–1.90 | Moderate electron-withdrawing | Moderate |
The synergy between fluorine and bromine in this compound creates a polarized aromatic system , enabling selective functionalization in synthetic pathways.
Properties
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c1-2-5-13-7-8-6-9(11)3-4-10(8)12/h2-4,6,13H,1,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJOQRHTQSFLBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes.
Mode of Action
It’s known that the compound can undergo various chemical reactions, such as electrophilic substitution.
Biological Activity
The compound (5-Bromo-2-fluorophenyl)methylamine , a member of the class of α,β-unsaturated amines, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula: C₉H₉BrFN
Molecular Weight: 230.08 g/mol
Boiling Point: Approximately 275.1 °C
Density: 1.450 g/cm³
The biological activity of (5-Bromo-2-fluorophenyl)methylamine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively, modulating the activity of these targets and leading to various biological effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial growth and cancer cell proliferation.
- Receptor Modulation: It can act on specific receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Recent studies have highlighted the compound's significant antimicrobial activity. For instance, a study utilizing molecular docking analysis indicated that it effectively binds to bacterial targets such as DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial DNA replication and folate metabolism, respectively .
| Target Enzyme | Binding Affinity (kcal/mol) | Mechanism of Action |
|---|---|---|
| DNA gyrase | -8.5 | Inhibition of DNA replication |
| Dihydrofolate reductase (DHFR) | -7.9 | Disruption of folate metabolism |
| Glucose 6-phosphate synthase (GlmS) | -7.5 | Interference with carbohydrate metabolism |
Anticancer Activity
In addition to its antimicrobial properties, (5-Bromo-2-fluorophenyl)methylamine has shown promise in anticancer research. Studies indicate that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of tumor growth factors.
Case Studies
-
Antibacterial Efficacy Study
- A recent study evaluated the antibacterial efficacy of (5-Bromo-2-fluorophenyl)methylamine against various strains of bacteria. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .
-
Anticancer Activity Assessment
- Another study focused on the compound's effect on breast cancer cell lines (MCF-7). The findings revealed that treatment with the compound led to a 50% reduction in cell viability at a concentration of 20 µM after 48 hours, indicating its potential as an anticancer agent.
Toxicological Profile
The compound has undergone preliminary toxicological assessments, including Ames mutagenicity tests, which showed no significant mutagenic effects. Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling suggests favorable properties for oral bioavailability and blood-brain barrier permeability .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that (5-Bromo-2-fluorophenyl)methylamine exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated minimum inhibitory concentrations (MICs) comparable to conventional antibiotics against strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Notably, its structural features enable it to interact with biological macromolecules effectively.
Materials Science
Polymer Development
Due to its unique chemical properties, (5-Bromo-2-fluorophenyl)methylamine serves as a building block for synthesizing advanced materials such as polymers and coatings. Its reactivity allows for the creation of functionalized polymers that can be tailored for specific applications.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound, it was tested against Candida albicans and Staphylococcus aureus. The results indicated a significant reduction in microbial growth, with an MIC of 50 μg/ml against S. aureus, outperforming several conventional antibiotics.
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of (5-Bromo-2-fluorophenyl)methylamine on human breast cancer cell lines (MCF-7). The study found that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in cancer treatment.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological/Physicochemical Notes | References |
|---|---|---|---|---|---|
| (5-Bromo-2-fluorophenyl)methylamine (Target) | C₁₀H₁₁BrFN | 244.10 | 5-Bromo-2-fluorobenzyl, allylamine | High lipophilicity; used as building block | |
| 1-(3-Bromophenyl)ethylamine | C₁₂H₁₆BrN | 266.17 | 3-Bromophenyl, branched allylamine | Bulkier substituent; potential steric hindrance | |
| (5-Bromo-2-fluorophenyl)methylamine hydrochloride | C₉H₁₂BrClFN | 266.54 | Ethylamine, hydrochloride salt | Reduced conjugation vs. allyl; improved solubility | |
| (prop-2-en-1-yl)[(thiophen-2-yl)methyl]amine | C₈H₁₁NS | 153.25 | Thiophene ring, allylamine | Electron-rich thiophene; altered electronic profile | |
| 1-(5-Bromo-2-fluorophenyl)cyclopropan-1-amine hydrochloride | C₉H₁₀BrClFN | 266.54 | Cyclopropane ring, halogenated aryl | Enhanced ring strain; potential reactivity |
Electronic and Steric Effects
- Halogen Positioning : The target compound's 5-bromo-2-fluorophenyl group creates distinct electronic effects compared to analogues like 1-(3-Bromophenyl)ethylamine (3-bromo substitution). The para-bromine and ortho-fluorine in the target may enhance dipole interactions and π-stacking in molecular recognition .
- Allyl vs. Ethyl Substitution : Replacing the allyl group with ethyl (as in (5-Bromo-2-fluorophenyl)methylamine hydrochloride) eliminates conjugation possibilities, reducing reactivity toward Michael addition or radical reactions. However, the ethyl derivative’s hydrochloride salt likely offers better aqueous solubility .
Preparation Methods
Synthesis of 5-Bromo-2-fluorophenyl Precursors
The starting aromatic moiety, 5-bromo-2-fluorobenzyl derivatives, is typically prepared by selective halogenation and fluorination of benzene derivatives or by functional group interconversions on pre-halogenated aromatics.
A related synthetic route for 5-bromo-2-fluoropyrimidine analogs involves:
- Bromination of 2-hydroxypyrimidine derivatives at low temperature (below 5°C) using bromine in aqueous media
- Subsequent fluorination under controlled conditions with fluorine sources and pH adjustment by sodium hydroxide
- Purification by recrystallization and chromatography to yield high-purity halogenated intermediates with yields above 90%.
Although this example is for pyrimidines, similar principles apply to fluorobromoaromatic compounds, emphasizing controlled low-temperature halogenation and fluorination for regioselectivity and yield.
Formation of (5-Bromo-2-fluorophenyl)methylamine Intermediate
The key intermediate, (5-bromo-2-fluorophenyl)methylamine, can be synthesized by:
- Lithiation of 5-bromo-2-fluorobenzene using a lithium base (e.g., n-butyllithium) to generate the aryllithium intermediate
- Reaction of this aryllithium species with formaldehyde or suitable electrophilic carbon sources to introduce the benzyl alcohol or aldehyde functionality
- Conversion of the benzyl alcohol or aldehyde to the corresponding benzylamine via reductive amination or amination reactions
This step requires careful control of reaction conditions to avoid side reactions such as poly-substitution or dehalogenation.
N-Allylation to Form [(5-Bromo-2-fluorophenyl)methyl](prop-2-en-1-yl)amine
The final step involves the introduction of the prop-2-en-1-yl (allyl) group onto the nitrogen atom of the benzylamine intermediate. Common methods include:
- Direct alkylation of the primary amine with allyl halides (e.g., allyl bromide or chloride) under basic conditions
- Catalytic reductive amination using allyl aldehyde and hydrogenation catalysts
- Transition-metal-catalyzed N-allylation using palladium or copper catalysts to improve selectivity and yield
Optimization of reaction parameters such as solvent, temperature, base, and catalyst loading is essential to maximize yield and minimize over-alkylation or polymerization of the allyl group.
Comparative Data Table: Preparation Steps and Conditions
Research Findings and Optimization Insights
- Temperature Control: Low temperatures during halogenation and fluorination prevent over-substitution and degradation of sensitive intermediates.
- Lithiation Selectivity: Use of lithium bases at low temperature ensures regioselective metalation at the desired aromatic position, critical for subsequent functionalization.
- Purification: Recrystallization from ethanol and chromatographic techniques (silica gel or alumina columns) yield high-purity intermediates essential for downstream reactions.
- Catalysis: Transition-metal catalysis in N-allylation enhances reaction rates and selectivity, reducing side products and improving overall yield.
- Yield Considerations: Reported yields for halogenated intermediates exceed 90%, while N-allylation typically achieves 70-85% depending on conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (5-Bromo-2-fluorophenyl)methylamine, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 5-bromo-2-fluorobenzyl chloride with allylamine in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous THF. Optimize temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of benzyl chloride to allylamine) to minimize by-products. Monitor progress via TLC or HPLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can the structure of (5-Bromo-2-fluorophenyl)methylamine be confirmed using spectroscopic techniques?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm substituent positions. The allyl group shows characteristic doublets (δ 5.1–5.3 ppm for CH₂=CH₂), while the aromatic protons exhibit splitting patterns consistent with bromo and fluoro substituents.
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z ~257.0 for C₁₀H₁₀BrFN).
- Elemental Analysis : Confirm Br and F content within ±0.3% deviation .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodology : Screen for receptor binding (e.g., serotonin or dopamine receptors) using competitive radioligand assays. For enzyme inhibition, use fluorogenic substrates in kinetic assays (e.g., cytochrome P450 isoforms). Prioritize in vitro models (cell lines expressing target proteins) before advancing to in vivo studies .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of (5-Bromo-2-fluorophenyl)methylamine, particularly regarding substituent effects on bond angles?
- Methodology : Grow single crystals via slow evaporation in dichloromethane/hexane. Collect diffraction data using a synchrotron or in-house diffractometer. Refine the structure with SHELXL (v.2018/3), applying anisotropic displacement parameters for Br and F atoms. Analyze bond lengths and angles using Mercury CSD to compare with similar structures in the Cambridge Structural Database .
Q. What computational strategies can predict the compound’s reactivity in allylic amination or electrophilic substitution reactions?
- Methodology : Perform DFT calculations (e.g., Gaussian 16) at the B3LYP/6-311++G(d,p) level to map electrostatic potential surfaces and frontier molecular orbitals (HOMO/LUMO). Simulate reaction pathways for allylic C–H activation using transition state modeling. Validate with experimental kinetic data (e.g., Hammett plots for substituent effects) .
Q. How can contradictory data in biological assays (e.g., inconsistent IC₅₀ values across studies) be systematically addressed?
- Methodology :
- Statistical Analysis : Apply ANOVA or Bayesian modeling to assess variability between replicates or assay conditions.
- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement.
- Probe Solubility/Purity : Re-evaluate compound solubility (via DLS) and purity (HPLC-MS) to rule out aggregation or degradation artifacts .
Q. What crystallographic software features (e.g., SHELX, Olex2) are critical for handling disordered allyl or aromatic groups in this compound?
- Methodology : In SHELXL , use PART and SUMP instructions to model disorder. For severe cases, apply restraints (e.g., SIMU, DELU) to maintain chemically reasonable geometries. Visualize electron density maps in Olex2 to validate refinement. Cross-check with PLATON ’s ADDSYM tool to detect missed symmetry .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
